molecular formula C16H24N4O4S B7538769 (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone

(4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone

Cat. No. B7538769
M. Wt: 368.5 g/mol
InChI Key: SLNOQKQPVKTWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone, also known as MMMP, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. MMMP is a kinase inhibitor that has shown promising results in preclinical studies for the treatment of various cancers, including breast, lung, and pancreatic cancer.

Mechanism of Action

(4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone inhibits the activity of several kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets and ultimately leads to the inhibition of cell growth and survival. (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone has also been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a key role in the apoptotic pathway.
Biochemical and Physiological Effects
In preclinical studies, (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone is its specificity for kinases involved in cancer cell growth and survival. This makes it a promising candidate for cancer therapy with potentially fewer side effects than traditional chemotherapy. However, one limitation of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the research and development of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone. One direction is the optimization of the synthesis process to improve the yield and purity of the final product. Another direction is the evaluation of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone in animal models before it can be tested in clinical trials.

Synthesis Methods

The synthesis of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone involves a multi-step process that includes the reaction of 4-methylsulfonyl-1,4-diazepan-1-amine with 6-bromo-4-(morpholin-4-yl)pyridine-3-carbaldehyde, followed by the addition of a methoxy group to the pyridine ring. The final product is obtained after purification by column chromatography.

Scientific Research Applications

(4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including AKT, PI3K, and mTOR, which are involved in cell growth, survival, and proliferation. (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

(4-methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4S/c1-25(22,23)20-6-2-5-19(7-8-20)16(21)14-3-4-15(17-13-14)18-9-11-24-12-10-18/h3-4,13H,2,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNOQKQPVKTWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCN(CC1)C(=O)C2=CN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone

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